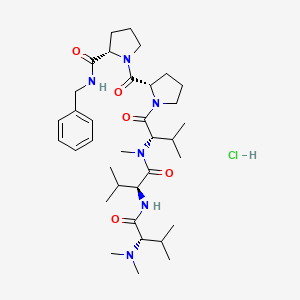
Cemadotin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
セマドチン塩酸塩は、ドラストチン15の合成アナログであるセマドチンの塩酸塩です。ドラストチン15は、ウミウサギの一種であるDolabella auriculariaから最初に単離された天然化合物です。 セマドチン塩酸塩は、紡錘体微小管のダイナミクスを抑制することにより有糸分裂を阻害し、潜在的な抗腫瘍活性を示します .
準備方法
セマドチン塩酸塩は、一連のペプチドカップリング反応によって合成されます。合成経路には、固相ペプチド合成を用いたペンタペプチド主鎖の組み立てが含まれます。 最終生成物は、S-4-(アミノメチル)ベンジルエタンチオエートをペンタペプチドとカップリングし、その後精製することにより、高純度と抗原結合特性が得られます . 産業生産方法には、同様の合成経路が使用されますが、商業的な需要を満たすためにスケールアップされます。
化学反応の分析
セマドチン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: セマドチンは特定の条件下で酸化されて酸化誘導体を生成します。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: セマドチンは、特にアミド結合部位で置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤があります。
科学研究の応用
セマドチン塩酸塩は、がん治療における潜在的な応用について広く研究されてきました。転移性固形腫瘍の治療における有効性を評価するために、第I相および第II相臨床試験が行われました。 この化合物は、チューブリンに結合して微小管のダイナミクスを抑制することにより、細胞増殖を阻害する抗有糸分裂剤として有望であることが示されています . さらに、セマドチン塩酸塩は、標的型がん治療用の抗体薬物複合体の開発に使用されてきました .
科学的研究の応用
Cemadotin hydrochloride has been extensively studied for its potential applications in cancer therapy. It has been evaluated in phase I and II clinical trials for its efficacy in treating metastatic solid tumors. The compound has shown promise as an antimitotic agent, inhibiting cell proliferation by binding to tubulin and suppressing microtubule dynamics . Additionally, this compound has been used in the development of antibody-drug conjugates for targeted cancer therapy .
作用機序
セマドチン塩酸塩は、微小管の形成に不可欠なタンパク質であるチューブリンに結合することにより、その抗腫瘍活性を発揮します。チューブリンに結合することにより、セマドチン塩酸塩は紡錘体微小管のダイナミクスを抑制し、それにより有糸分裂を阻害し、細胞増殖を阻害します。 この作用機序により、強力な抗有糸分裂剤となっています .
類似化合物との比較
セマドチン塩酸塩は、ドラストチン10やドラストチン15などの他のドラストチンアナログと類似しています。セマドチン塩酸塩は、チューブリン上の特定の結合部位と微小管のダイナミクスを抑制する能力においてユニークです。 他の類似化合物には、プレチューブリンシンやさまざまな2-アミノ-チアゾール-4-カルボキサミドなどがあり、これらは抗有糸分裂活性を示しますが、化学構造と特定の作用機序が異なります .
生物活性
Cemadotin hydrochloride, also known as LU103793, is a small molecule drug primarily recognized for its role as a tubulin inhibitor and mitosis inhibitor . Initially developed by Abbott Laboratories, it has been investigated for its potential in treating various neoplasms, particularly cancers. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the normal dynamics of microtubules, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis of cancer cells.
Key Characteristics
- Molecular Formula : C35H56N6O5·ClH
- CAS Registry Number : 172837-41-1
- Ki Value : 1 μM for inhibiting tubulin .
Antitumor Efficacy
Cemadotin has shown significant antitumor activity across various cancer cell lines. Notably, studies have demonstrated its effectiveness against breast cancer (MCF7) and lung cancer (NCI-H1650) cells. The compound has been evaluated using the methyl thiazolyl tetrazolium (MTT) assay to assess cell viability and proliferation.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.47 |
| NCI-H1650 | 1.1 |
Clinical Studies
Case Study: Combination Therapy
In a notable study, cemadotin was used in combination with interleukin-2 (IL2) delivered via antibody-drug conjugates. This approach not only targeted tumor cells but also enhanced immune response through CD8+ T cells and natural killer cells, leading to tumor eradication in murine models of acute myelogenous leukemia .
Research Findings
Recent literature emphasizes the potential of this compound as a lead compound for developing new anticancer therapies. For instance, molecular dynamics simulations have identified derivatives of cemadotin that may inhibit inhibitors of apoptosis proteins (IAPs), which are often overexpressed in various cancers .
Comparative Studies
Comparative studies have highlighted the efficacy of cemadotin against other tubulin inhibitors like epothilones and dolastatin derivatives. These studies suggest that while cemadotin shares similar mechanisms with these compounds, it may offer unique therapeutic advantages due to its distinct binding characteristics and lower toxicity profiles .
Table 2: Comparison of Tubulin Inhibitors
| Compound | Mechanism | IC50 Range (µM) | Clinical Status |
|---|---|---|---|
| Cemadotin | Tubulin inhibitor | 0.47 - 1.1 | Phase II (Discontinued) |
| Epothilone B | Tubulin stabilizer | 0.01 - 0.05 | Approved |
| Dolastatin-15 | Microtubule destabilizer | 0.05 - 0.5 | Research |
特性
CAS番号 |
172837-41-1 |
|---|---|
分子式 |
C35H57ClN6O5 |
分子量 |
677.3 g/mol |
IUPAC名 |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |
InChIキー |
MRJQTLJSMQOFTP-JGTKTWDESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |
正規SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |
配列 |
VVVPP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















